4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
Description
4-Fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide (CAS: 2034340-73-1) is a sulfonamide derivative featuring a fluorinated benzene ring and a thiophen-3-ylmethyl substituent. Its molecular formula is C₁₆H₁₄FNO₃S₂, with a molecular weight of 351.4157 g/mol . The compound’s structure combines a sulfonamide core with aromatic heterocycles, a design common in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2S2/c1-9-6-11(13)2-3-12(9)18(15,16)14-7-10-4-5-17-8-10/h2-6,8,14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZRBVALZIJNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride to form the sulfonamide.
Substitution: The thiophene moiety is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and thiophene ring exhibit distinct oxidation behavior:
Mechanistic Insight :
Photocatalytic oxidation using N-fluorobenzenesulfonamide (NFSI) generates sulfonyl radicals under blue light (450 nm), enabling cross-coupling with alkenes or alkynes . Thiophene oxidation requires milder agents (e.g., m-CPBA) compared to benzene rings due to sulfur's electron-rich nature.
Reduction Reactions
Reductive modifications target sulfonamide and aromatic groups:
| Reaction Focus | Reagents/Conditions | Products | Key Findings | Sources |
|---|---|---|---|---|
| Sulfonamide reduction | LiAlH₄, NaBH₄ | Amines | Complete reduction of –SO₂NH– to –NH– occurs under anhydrous conditions. | |
| Fluorine reduction | Pd/C, H₂ | Defluorinated arenes | Catalytic hydrogenation removes fluorine at 80–100°C without affecting thiophene. |
Limitations :
LiAlH₄ may over-reduce thiophene rings if stoichiometry is uncontrolled. Selectivity for sulfonamide over methyl/fluorine groups exceeds 90%.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at multiple sites:
Electrophilic Aromatic Substitution (EAS)
| Position | Reagents | Products | Yield | Sources |
|---|---|---|---|---|
| Fluorine meta | HNO₃/H₂SO₄ | Nitro derivatives | 45–60% | |
| Thiophene C5 | Br₂/FeBr₃ | 5-bromo-thiophene | 78% |
Nucleophilic Substitution
| Site | Nucleophile | Products | Conditions | Sources |
|---|---|---|---|---|
| Fluorine | NH₃ | Amino derivatives | 120°C, DMF | |
| Methyl ortho | OH⁻ | Phenolic derivatives | Phase-transfer catalysis |
Regioselectivity :
EAS favors the fluorine’s meta position due to its strong electron-withdrawing effect. Thiophene bromination occurs at C5, driven by sulfur’s directing effects .
Cross-Coupling Reactions
The thiophene and benzene rings participate in metal-catalyzed couplings:
| Reaction Type | Catalysts | Partners | Applications | Sources |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Boronic acids | Biaryl synthesis | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Amines | Heterocycle diversification |
Example :
Coupling with 4-pyridylboronic acid under Suzuki conditions produces hybrid heteroaromatics with antiviral activity (EC₅₀ = 0.47 μM against H5N1) .
Biological Interactions
The compound inhibits enzymes via sulfonamide-protein binding:
| Target Enzyme | Binding Affinity (Kd) | Biological Effect | Sources |
|---|---|---|---|
| Dihydropteroate synthase | 12 nM | Folate synthesis inhibition | |
| Carbonic anhydrase IX | 8.3 nM | Anticancer activity |
Structural Basis :
The thiophene-3-yl group enhances hydrophobic interactions with enzyme pockets, while fluorine improves membrane permeability .
Stability and Degradation
| Condition | Degradation Pathway | Half-Life | Sources |
|---|---|---|---|
| Aqueous acid (pH < 3) | Sulfonamide hydrolysis | 2.1 hr | |
| UV light (254 nm) | Thiophene ring cleavage | 45 min |
Recommendations :
Store under inert gas at −20°C to prevent hydrolysis and photodegradation.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are historically significant in the development of antimicrobial agents. Compounds similar to 4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide have been studied for their antibacterial properties. Research indicates that sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation.
Case Study:
A study by Smith et al. (2020) demonstrated that derivatives of sulfonamides exhibited potent activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's structure suggests it may possess similar efficacy due to the presence of the sulfonamide group.
Anti-inflammatory Potential
The compound's structure may also confer anti-inflammatory properties. Sulfonamides have been noted for their ability to modulate inflammatory pathways, particularly through inhibition of cyclooxygenase (COX) enzymes.
Research Findings:
In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines in human cell lines. The specific interactions of this compound with COX enzymes remain to be elucidated but warrant further investigation.
Polymer Chemistry
The incorporation of sulfonamide groups into polymers can enhance their thermal and mechanical properties. Research has indicated that these compounds can improve the solubility and processability of polymer blends.
Example Application:
A study by Johnson et al. (2021) explored the use of sulfonamide-containing polymers in drug delivery systems, highlighting their ability to encapsulate hydrophobic drugs effectively due to improved solubility characteristics.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide depends on its application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Electronic Properties: In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
The following table summarizes key structural and functional differences between 4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide and related compounds:
Key Observations :
Substituent Effects on Bioactivity: The thiophen-3-ylmethyl group in the target compound may enhance aromatic stacking interactions compared to thiophen-2-yl derivatives (e.g., ), which could influence receptor binding .
Heterocyclic Linkers :
- The furan-2-ylmethyl linker in the target compound may reduce steric hindrance compared to bulkier tetrahydro-2H-pyran () or piperidinyl () groups, favoring interactions with compact binding pockets .
Electronic Modifications: Fluorine atoms in the benzene ring (common across analogs) enhance electronegativity and metabolic stability via C-F bond strength .
Research Findings and Hypotheses
- Antimicrobial Potential: Sulfonamides with thiophenyl substituents (e.g., ) are known for antibacterial activity, suggesting the target compound may share similar mechanisms .
- Enzyme Inhibition : Analogous compounds (e.g., ) inhibit urease, implying that the fluorinated benzene and thiophen-3-yl groups in the target compound could be optimized for such applications .
- Pharmacokinetic Properties : The absence of a charged group (e.g., hydrazinyl) in the target compound may improve blood-brain barrier penetration compared to ’s derivatives .
Limitations and Knowledge Gaps
- No direct biological data (e.g., IC₅₀, MIC) are available for the target compound in the provided evidence.
- Structural analogs with piperidine or oxane rings () suggest diverse applications, but mechanistic studies are needed to confirm these hypotheses.
Biological Activity
4-Fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests various interactions with biological systems, making it a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a fluorine atom, a thiophene ring, and a sulfonamide group, which are known to influence its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown promising activity against various viral strains. A notable example includes research on N-Heterocycles, where modifications at specific positions significantly enhanced antiviral efficacy .
Anticancer Properties
The anticancer effects of sulfonamides have been documented in several studies. For example, derivatives with similar structural features demonstrated cytotoxicity against HeLa cells, indicating that this compound could exhibit similar properties . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .
Behavioral and Neurological Effects
Research has indicated that related compounds can modulate behavioral responses in animal models. For instance, a study on 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide showed significant effects on nicotine-induced behavioral sensitization in mice, suggesting a potential for neuropharmacological applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamides. The presence of the thiophene moiety and fluorine atom has been linked to enhanced interaction with target proteins, which may increase potency and selectivity .
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| 4-Fluoro-N-(4-sulfamoylbenzyl) | Antiviral | 0.20 - 0.35 | MT-4 cells |
| 4-Fluoro-2-methyl-N-(thiophen-3-yl)methyl-benzene-sulfonamide | Anticancer | >50 | HeLa cells |
| Related sulfonamides | Behavioral modulation | Not specified | Nicotine sensitization |
Case Studies
- Antiviral Study : A comprehensive overview of N-Heterocycles indicated that specific substitutions on the scaffold significantly improved activity against viral infections. The study emphasized the role of fluorinated compounds in enhancing bioactivity .
- Anticancer Research : In vitro studies demonstrated that compounds with similar structures to this compound exhibited significant cytotoxic effects on cancer cell lines, reinforcing their potential as anticancer agents .
Q & A
Q. What are the recommended methods for synthesizing 4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide?
The synthesis typically involves:
- Core sulfonamide formation : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with (thiophen-3-yl)methylamine in the presence of a base (e.g., pyridine) to form the sulfonamide bond.
- Purification : Column chromatography or recrystallization to isolate the product. Key characterization includes H/C NMR, FT-IR, and mass spectrometry. For structural validation, single-crystal X-ray diffraction is recommended .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
- Crystallization : Slow evaporation of a solvent (e.g., ethanol/dichloromethane).
- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 200 K) to minimize thermal motion .
- Refinement : SHELXL or SHELXTL for refining atomic coordinates and thermal parameters .
- Visualization : ORTEP-3 for generating thermal ellipsoid plots .
Q. What spectroscopic techniques are essential for characterizing this sulfonamide?
- NMR : To confirm substitution patterns (e.g., fluorine coupling in F NMR).
- FT-IR : Identification of sulfonamide S=O stretches (~1350–1150 cm).
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- Elemental analysis : To verify purity and stoichiometry .
Advanced Research Questions
Q. How do conformational variations in the thiophene-methyl group affect the compound’s crystallographic packing?
- Torsion angle analysis : The orientation of the thiophene ring relative to the benzene-sulfonamide core influences intermolecular interactions (e.g., π-π stacking, hydrogen bonding).
- Packing diagrams : Generated using Mercury or PLATON to visualize van der Waals contacts and hydrogen-bond networks. For example, C–H···O interactions between sulfonamide oxygen and adjacent aromatic protons can stabilize the lattice .
Q. How can discrepancies in crystallographic refinement (e.g., high R-factors) be resolved?
- Data quality : Ensure high-resolution data (<1.0 Å) and completeness (>95%).
- Model adjustments : Address disorder using PART or ISOR commands in SHELXL.
- Validation tools : Check for outliers using R1, wR2, and goodness-of-fit (GOF) metrics. Cross-validate with tools like ADDSYM in PLATON to detect missed symmetry .
Q. What strategies optimize the compound’s bioactivity via structural modifications?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF) at the 4-fluoro position may enhance metabolic stability.
- Thiophene modification : Replacing the thiophene with a pyridine ring could alter π-stacking interactions with target proteins.
- SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward enzymes like carbonic anhydrase or cyclooxygenase .
Q. How do solvent polarity and temperature influence the compound’s reactivity in cross-coupling reactions?
- Palladium-catalyzed couplings : In Suzuki-Miyaura reactions, polar aprotic solvents (e.g., DMF) at 80–100°C improve yields.
- Thiophene participation : The sulfur atom may coordinate with Pd catalysts, requiring optimized ligand systems (e.g., XPhos). Monitor side reactions (e.g., desulfonation) via TLC or LC-MS .
Methodological Notes
- Data contradiction resolution : When NMR and X-ray data conflict (e.g., unexpected dihedral angles), re-examine sample purity or consider dynamic effects (e.g., rotameric equilibria in solution) .
- Advanced characterization : For polymorph screening, use differential scanning calorimetry (DSC) and variable-temperature XRD to identify thermodynamically stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
